
(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminopyrrolidine ring and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride typically involves the reaction of (3R)-3-aminopyrrolidine with sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-aminopyrrolidine-1-sulfonamide hydrochloride: A stereoisomer with different biological activity.
N-methyl-3-aminopyrrolidine-1-sulfonamide hydrochloride: A derivative with a methyl group on the nitrogen atom.
3-aminopyrrolidine-1-sulfonamide: The non-hydrochloride form of the compound.
Uniqueness
(3R)-3-aminopyrrolidine-1-sulfonamide hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its stereoisomers and derivatives
Properties
Molecular Formula |
C4H12ClN3O2S |
|---|---|
Molecular Weight |
201.68 g/mol |
IUPAC Name |
(3R)-3-aminopyrrolidine-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C4H11N3O2S.ClH/c5-4-1-2-7(3-4)10(6,8)9;/h4H,1-3,5H2,(H2,6,8,9);1H/t4-;/m1./s1 |
InChI Key |
IKKRMWFYRYJCJG-PGMHMLKASA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)S(=O)(=O)N.Cl |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


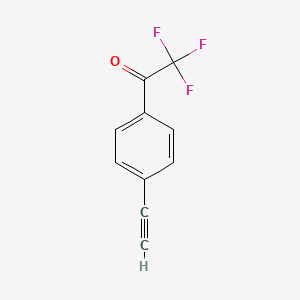
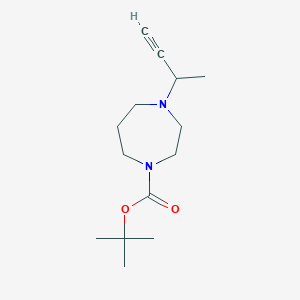
![2-Azadispiro[3.1.3^{6}.1^{4}]decan-8-ol hydrochloride](/img/structure/B13519124.png)
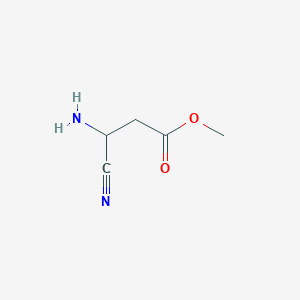
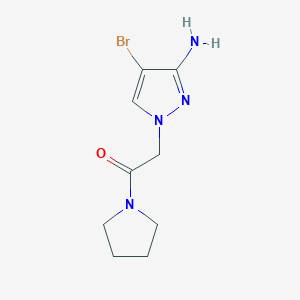
![Methyl 3-amino-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13519141.png)

![1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride](/img/structure/B13519160.png)
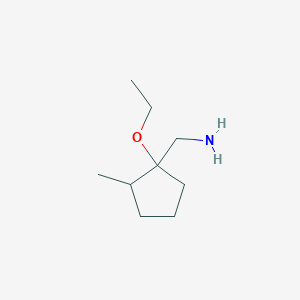
![6-Phenyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13519169.png)
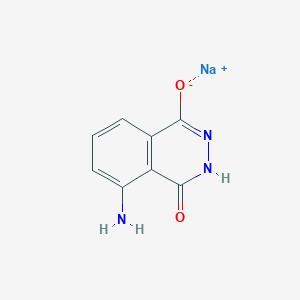

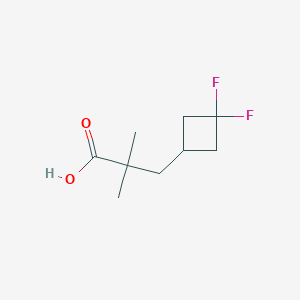
![Tert-butyl 2-[amino(imino)methyl]morpholine-4-carboxylate](/img/structure/B13519202.png)
